2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C15H7BrF8. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene derivatives with bromine and fluorine-containing reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the coupling process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity to specific targets . The trifluoromethyl groups also contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene include:
2-Bromo-5-fluorobenzotrifluoride: This compound shares similar structural features but lacks the additional fluorine atoms on the benzene ring.
4-(Trifluoromethyl)phenylboronic acid: This compound is used in similar coupling reactions but contains a boronic acid group instead of bromine.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which provide distinct reactivity and properties compared to other similar compounds .
Biological Activity
The compound 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene (CAS RN: 2149590-94-1) is a fluorinated aromatic compound that has garnered attention in various fields of biological research, particularly in antimicrobial and anticancer studies. This article provides a detailed examination of its biological activities, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine and bromine substituents, which significantly influence its biological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted derivatives have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Minimum Inhibitory Concentration (MIC) Data
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
22 | 0.031 - 0.062 | MRSA, VRSA |
Control (Vancomycin) | 0.5 - 1.0 | MRSA, VRSA |
The compound identified as 22 demonstrated superior activity compared to traditional antibiotics like methicillin and vancomycin, indicating its potential as an effective therapeutic agent against resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assessments using Vero cells revealed that several derivatives exhibited selectivity indices (SI) greater than 10, suggesting a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxic effects on mammalian cells compared to their antibacterial efficacy .
The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions within bacterial cells. This is particularly relevant in the context of biofilm formation, where certain compounds have been shown to significantly reduce pre-formed biofilms more effectively than established antibiotics .
Case Study 1: Efficacy Against MRSA
In a controlled study, the compound 22 was administered in vitro against various MRSA strains. The results indicated a rapid bactericidal effect comparable to vancomycin over a 24-hour period. Time-kill assays demonstrated that at higher concentrations (10× MIC), the reduction in bacterial counts was substantial, supporting the compound's potential for further clinical development .
Case Study 2: Selectivity Index Evaluation
A comprehensive evaluation of selectivity indices across multiple fluorinated compounds revealed that those with trifluoromethyl substitutions not only retained antibacterial activity but also exhibited reduced toxicity towards mammalian cells. This characteristic is crucial for developing new antimicrobial therapies that minimize adverse effects while maximizing efficacy .
Properties
IUPAC Name |
2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJMSNKEJDREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.